molecular formula C21H23N7O B12248364 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine

Cat. No.: B12248364
M. Wt: 389.5 g/mol
InChI Key: ZUHIVPXKXYTAEB-UHFFFAOYSA-N
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Description

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features multiple fused ring systems, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine involves several steps, including the formation of the imidazo[1,2-b]pyridazine and pyrido[3,4-d]pyrimidine moieties. These steps typically involve:

    Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired heterocyclic structures.

    Cyclization Reactions: Forming ring structures through intramolecular reactions.

    Substitution Reactions: Introducing functional groups into the ring systems.

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes .

Chemical Reactions Analysis

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Halogenation: Introducing halogen atoms into the compound using reagents like bromine or chlorine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .

Scientific Research Applications

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar compounds to 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine include:

The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic systems, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C21H23N7O

Molecular Weight

389.5 g/mol

IUPAC Name

2-methyl-4-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C21H23N7O/c1-14-12-28-19(23-14)3-4-20(26-28)29-13-16-6-9-27(10-7-16)21-17-5-8-22-11-18(17)24-15(2)25-21/h3-5,8,11-12,16H,6-7,9-10,13H2,1-2H3

InChI Key

ZUHIVPXKXYTAEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C

Origin of Product

United States

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